3-Methyl-2-nitroaniline chemical properties and structure
3-Methyl-2-nitroaniline chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Methyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
3-Methyl-2-nitroaniline is an organic compound belonging to the substituted nitroaniline family.[1] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a methyl group (-CH₃).[1] The interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique electronic properties to the molecule, influencing its reactivity and potential for use in further chemical synthesis.[1]
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CAS Number : 601-87-6[2]
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InChI : 1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3[2][3]
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SMILES : CC1=C(C=CC=C1N)--INVALID-LINK--[O-]
Physicochemical Properties
The key physical and chemical properties of 3-Methyl-2-nitroaniline are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [6] |
| Physical Form | Pale yellow crystalline solid | [7] |
| Melting Point | 107-108 °C | [2] |
| 82-86 °C | [7] | |
| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg | [2][4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in alcohols and chlorinated hydrocarbons. Limited solubility in water. | [7] |
Experimental Protocols
Synthesis of 3-Methyl-2-nitroaniline
A common method for the synthesis of 3-Methyl-2-nitroaniline is via a Hofmann rearrangement of 3-methyl-2-nitrobenzamide (B2540021).[8]
Materials:
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3-methyl-2-nitrobenzamide (1 g, 5.55 mmol)
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Sodium hydroxide (B78521) (NaOH) (2.220 g, 55.5 mmol)
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Bromine (Br₂) (0.322 mL, 6.26 mmol)
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Water
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Ethyl acetate (B1210297) (EtOAc)
Procedure:
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At 0°C, dissolve NaOH (2.220 g) in water (12 mL).[8]
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To this solution, add Br₂ (0.322 mL).[8]
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Add 3-methyl-2-nitrobenzamide (1 g) to the mixture all at once.[8]
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Slowly heat the mixture in a water bath to an internal temperature of 50-55°C. The separation of oil droplets should be observed.[8]
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Continue to gradually increase the temperature to 70°C and maintain for 1 hour.[8]
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Add a solution of NaOH (0.7 g) dissolved in water (4 mL).[8]
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Slowly raise the temperature to 80°C and hold for another hour.[8]
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After the reaction is complete, cool the mixture to room temperature.[8]
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Extract the product with ethyl acetate (3 x 50 mL).[8]
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Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the target compound, 3-methyl-2-nitroaniline. The reported yield for this procedure is approximately 90%.[8]
Purification by Recrystallization
Procedure:
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Dissolve the crude 3-Methyl-2-nitroaniline product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to promote the formation of crystals.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Characteristic peaks for the amino (-NH₂) and nitro (-NO₂) functional groups should be identified.
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Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). The molecular ion peak [M]+ should correspond to the calculated molecular weight.[8]
Applications in Synthesis
3-Methyl-2-nitroaniline serves as a valuable intermediate in the synthesis of various organic compounds.[7] Its functional groups allow for a range of chemical transformations.
Caption: Synthetic utility of 3-Methyl-2-nitroaniline as a precursor.
Its primary applications include:
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Dye Intermediate : It is used in the manufacturing of various dyes, pigments, and inks.[7]
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Heterocyclic Synthesis : It is an important component in preparing benzimidazoles and is used in the palladium-catalyzed synthesis of quinoxaline derivatives.[8]
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Schiff Base Formation : It can react with aldehydes, such as 5-nitrothiophene-2-carbaldehyde, to form Schiff bases, which are studied for their chemical and pharmacological properties.[9]
Safety and Handling
3-Methyl-2-nitroaniline is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
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Hazard Statements :
Handling and Storage:
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Handling : Use only in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[4][11] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[4][11]
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Storage : Store in a cool, well-ventilated place.[6] Keep containers tightly closed and refrigerated.[4] Protect from light and avoid contact with strong oxidizing agents.[4][7]
First Aid Measures:
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Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
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Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[11]
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
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Ingestion : Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][11]
Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11] Do not allow the material to enter drains or water courses.[4][11]
References
- 1. 3-Methyl-2-nitroaniline | 601-87-6 | Benchchem [benchchem.com]
- 2. 3-Methyl-2-nitroaniline | 601-87-6 [sigmaaldrich.com]
- 3. 3-Methyl-2-nitroaniline | 601-87-6 [sigmaaldrich.com]
- 4. 3-methyl-2-nitroaniline | CAS#:601-87-6 | Chemsrc [chemsrc.com]
- 5. 3-Methyl-2-nitroaniline | C7H8N2O2 | CID 69038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 3-Methyl-2-nitroaniline | 601-87-6 [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. fishersci.com [fishersci.com]
